methyl (2R)-5-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}pentanoate
CAS No.:
Cat. No.: VC13510602
Molecular Formula: C19H28N2O6
Molecular Weight: 380.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H28N2O6 |
|---|---|
| Molecular Weight | 380.4 g/mol |
| IUPAC Name | methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)pentanoate |
| Standard InChI | InChI=1S/C19H28N2O6/c1-19(2,3)27-18(24)21-15(16(22)25-4)11-8-12-20-17(23)26-13-14-9-6-5-7-10-14/h5-7,9-10,15H,8,11-13H2,1-4H3,(H,20,23)(H,21,24)/t15-/m1/s1 |
| Standard InChI Key | DWYSRIJWRASDRW-OAHLLOKOSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CCCNC(=O)OCC1=CC=CC=C1)C(=O)OC |
| SMILES | CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1)C(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1)C(=O)OC |
Introduction
Methyl (2R)-5-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}pentanoate is a complex organic compound used primarily in research settings. This compound is a derivative of pentanoic acid, featuring both benzyloxy and tert-butoxy carbonyl protective groups, which are crucial in peptide synthesis and other organic synthesis applications.
Synthesis and Applications
This compound is synthesized through a series of reactions involving the protection of amino groups with benzyloxy and tert-butoxy carbonyl groups. These protective groups are commonly used in peptide synthesis to prevent unwanted reactions during the synthesis process. The compound is used for research purposes only and is not intended for human or animal use .
Research Findings
While specific research findings on methyl (2R)-5-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}pentanoate are not available, related compounds are studied for their potential applications in drug development, such as angiotensin-II receptor antagonists . These compounds are of interest due to their potential therapeutic effects, including antihypertensive activity.
Availability and Handling
This compound is typically available from specialized chemical suppliers for research use only. It is not intended for use as a pharmaceutical, food, or household product. Handling and storage should follow standard laboratory safety protocols, with storage at room temperature recommended for similar compounds .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume